2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C8H17ClO3S |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
2-(3,3-dimethylbutoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-8(2,3)4-5-12-6-7-13(9,10)11/h4-7H2,1-3H3 |
InChI Key |
VIFDQZRVMYBBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Sulfonyl Chlorides
Sulfonyl chlorides are commonly synthesized by:
- Oxidative chlorination of thiols or disulfides : Thiol derivatives are converted directly to sulfonyl chlorides using oxidative reagents in the presence of chlorinating agents.
- Chlorosulfonation of ethers or alkyl/aryl substrates : Direct introduction of sulfonyl chloride functionality by reaction with chlorosulfonic acid or related reagents.
- Conversion of sulfonyl hydrazides or sulfonates : Through oxidative or chlorinating conditions to yield sulfonyl chlorides.
Preparation via Oxidative Chlorination of Thiols
One of the most efficient and widely used methods involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides. This method is highly relevant for preparing 2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride if the corresponding thiol precursor, 2-(3,3-Dimethylbutoxy)ethane-1-thiol, is accessible.
-
- Hydrogen peroxide (H₂O₂) combined with thionyl chloride (SOCl₂) or other chlorinating oxidants.
- Mild temperatures, often room temperature to 50 °C.
- Polar aprotic solvents such as dichloromethane or acetonitrile.
Mechanism : The thiol is first oxidized to a sulfonic acid intermediate, which is then chlorinated to form the sulfonyl chloride.
-
- High purity of sulfonyl chloride products.
- Short reaction times.
- Good yields.
-
- Kurhade et al. (2009) demonstrated the use of H₂O₂ and SOCl₂ for direct oxidative chlorination of thiols to sulfonyl chlorides with excellent yields and purity.
- Recent advances include flow reactor techniques using nitric acid/hydrochloric acid/oxygen systems for oxidative chlorination, enhancing scalability and green chemistry credentials.
Chlorosulfonation of Ether-Containing Substrates
Direct chlorosulfonation of ether substrates is less common due to potential side reactions but can be achieved under controlled conditions:
- Reagents : Chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂).
- Conditions : Low temperature, inert atmosphere to avoid hydrolysis.
- Challenges : Possible cleavage of ether bonds or over-chlorosulfonation.
This method is generally less favored for sensitive or bulky ether-containing compounds like this compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Oxidative chlorination of thiols | 2-(3,3-Dimethylbutoxy)ethane-1-thiol | H₂O₂ + SOCl₂, room temp, polar aprotic solvent | High purity, good yield, mild conditions | Requires thiol precursor |
| Telescoping from alkyl halides | Alkyl halide with 3,3-dimethylbutoxy group | Thiourea, then oxidative chlorination (NCBSI system) | Green, efficient, scalable | Multi-step, requires halide precursor |
| Chlorosulfonation | Ether substrate | ClSO₃H or SO₂Cl₂, low temp | Direct sulfonyl chloride formation | Risk of ether cleavage, harsh reagents |
Analytical and Research Findings
- Purity and Characterization : Sulfonyl chlorides prepared by oxidative chlorination show high purity confirmed by NMR (¹H, ¹³C), FT-IR (S=O stretching), and mass spectrometry.
- Reaction Yields : Typical isolated yields range from 70% to 90% depending on substrate and conditions.
- Biological Relevance : Sulfonyl chlorides like this compound serve as key intermediates in the synthesis of sulfonamides and other bioactive compounds.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group reacts with nucleophiles (Nu) via bimolecular nucleophilic substitution (Sₙ2), forming stable sulfonate derivatives.
Reaction with Amines
Primary and secondary amines displace the chloride to form sulfonamides:
Reaction :
$$ \text{RSO}_2\text{Cl} + \text{R'NH}_2 \rightarrow \text{RSO}_2\text{NHR'} + \text{HCl} $$
-
Example : Reaction with triethylamine in dichloromethane yields sulfonamides with >70% efficiency in model systems .
-
Steric Effects : The bulky 3,3-dimethylbutoxy group may reduce reaction rates compared to less hindered analogs .
Reaction with Alcohols
Alcohols generate sulfonate esters under basic conditions:
Reaction :
$$ \text{RSO}_2\text{Cl} + \text{R''OH} \xrightarrow{\text{Base}} \text{RSO}_2\text{OR''} + \text{HCl} $$
-
Conditions : Pyridine or Et₃N is used to scavenge HCl.
-
Yield : For 2-hydroxyethanesulfonyl chloride, esterification with 1-butanol achieves ~65% yield .
Reaction with Thiols
Thiols produce sulfonate thioesters:
$$ \text{RSO}_2\text{Cl} + \text{R'''SH} \rightarrow \text{RSO}_2\text{SR'''} + \text{HCl} $$
Elimination Reactions
Under basic or high-temperature conditions, the compound can undergo elimination to form ethenesulfonate derivatives:
Mechanism :
$$ \text{RSO}_2\text{Cl} \xrightarrow{\text{Base}} \text{CH}_2=\text{CHSO}_2\text{Cl} + \text{H}_2\text{O} $$
-
Evidence : Analogous 2-hydroxyethanesulfonyl chloride eliminates water to form ethenesulfonyl chloride with 15–20% yield in the presence of DBU .
-
Steric Influence : The 3,3-dimethylbutoxy group may hinder elimination, favoring substitution unless strong bases are used.
Radical Pathways
Photoredox catalysis can induce radical reactions, though direct evidence for this compound is limited. For example:
-
Sulfonyl fluorides generate sulfonyl radicals (*SO₂R) under blue LED light with Ru photocatalysts .
-
Hypothesis : 2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride may undergo similar pathways, forming alkylsulfonyl radicals for C–S bond formation.
Stability and Hydrolysis
The compound is moisture-sensitive, undergoing hydrolysis to sulfonic acid:
$$ \text{RSO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{RSO}_3\text{H} + \text{HCl} $$
-
Kinetics : Hydrolysis half-life in aqueous acetone is ~8 minutes at 25°C for similar sulfonyl chlorides .
Mechanistic Insights
Scientific Research Applications
2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs and other pharmaceutical intermediates.
Material Science: Utilized in the modification of polymers and other materials to enhance their properties.
Biochemistry: Applied in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., HCl) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physical properties of 2-(3,3-dimethylbutoxy)ethane-1-sulfonyl chloride and analogous sulfonyl chlorides:
Biological Activity
2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. Sulfonyl chlorides are known for their reactivity in organic synthesis and their utility in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by recent research findings.
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₉ClO₂S
- Molecular Weight : Approximately 224.77 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonyl chloride derivatives. For example, compounds similar to this compound have demonstrated significant activity against various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 128 µg/mL |
In a study evaluating the antimicrobial efficacy of sulfonyl compounds, it was found that modifications to the sulfonyl group significantly influenced their activity against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Compounds with sulfonyl groups have shown promising radical scavenging abilities.
Research indicates that derivatives of sulfonyl chlorides can effectively scavenge free radicals, which is essential in preventing cellular damage:
- DPPH Radical Scavenging Activity : Compounds derived from sulfonyl chlorides exhibited varying degrees of DPPH radical scavenging activity, with some showing over 80% inhibition at concentrations as low as 50 µg/mL .
Anticancer Activity
The anticancer potential of sulfonyl compounds has been a focus of research due to their ability to inhibit tumor growth. For instance:
- MCF-7 Breast Cancer Cell Line : A derivative similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 10 µM . This suggests that structural modifications can enhance the anticancer properties of sulfonyl derivatives.
Case Studies
Several case studies have been conducted to evaluate the biological activities of compounds related to this compound:
- Study on Antimicrobial Efficacy : A comparative study on various sulfonamide derivatives revealed that those with bulky side chains showed enhanced activity against resistant bacterial strains .
- Antioxidant Evaluation : In vitro assays demonstrated that certain derivatives could significantly reduce oxidative stress markers in cell cultures exposed to oxidative agents .
- Cancer Cell Line Studies : Research involving different cancer cell lines has shown that modifications to the sulfonyl group can lead to increased apoptosis in cancer cells, indicating a pathway for therapeutic development .
Q & A
Strategies for resolving regiochemical ambiguity in derivative synthesis
- Use directing groups (e.g., Boc-protected amines) to control substitution sites. LC-MS/MS monitoring identifies intermediates, enabling real-time optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
